1-Propanaminium, N,N,N-triethyl-, iodide
Overview
Description
1-Propanaminium, N,N,N-triethyl-, iodide (also known as triethylpropylammonium iodide ) is a chemical compound with the molecular formula C9H22IN . It falls under the category of quaternary ammonium salts . The compound consists of a positively charged nitrogen atom (quaternary ammonium group) attached to three ethyl groups and an iodide ion.
Synthesis Analysis
The synthesis of triethylpropylammonium iodide typically involves the reaction between triethylamine (N,N,N-triethylamine) and iodomethane (methyl iodide). The reaction proceeds as follows:
[ \text{CH_3I} + \text{N(C_2H_5)3} \rightarrow \text{C_9H{22}IN} + \text{HCl} ]
The resulting compound is a white crystalline solid.
Molecular Structure Analysis
The molecular structure of triethylpropylammonium iodide consists of the following components:
- Quaternary Ammonium Group : The positively charged nitrogen atom ((N^+)) is bonded to three ethyl groups (C2H5) and an iodide ion (I^-).
- Iodide Ion : The iodide ion contributes to the overall charge neutrality of the compound.
Chemical Reactions Analysis
- Hydrolysis : When triethylpropylammonium iodide is treated with water, it undergoes hydrolysis to yield triethylamine and iodomethane :
[ \text{C_9H_{22}IN} + \text{H_2O} \rightarrow \text{N(C_2H_5)_3} + \text{CH_3I} ]
- Substitution Reactions : The iodide ion can participate in nucleophilic substitution reactions, such as SN2 reactions.
Physical And Chemical Properties Analysis
- Physical State : White crystalline solid.
- Melting Point : Varies depending on the purity, but typically around 100-110°C .
- Solubility : Soluble in organic solvents (e.g., acetone, chloroform) but insoluble in water.
- Odor : Odorless.
- Density : Approximately 1.1 g/cm³ .
Safety And Hazards
- Toxicity : Triethylpropylammonium iodide is toxic if ingested or inhaled. Avoid direct contact with skin or eyes.
- Handling : Use appropriate protective equipment (gloves, goggles) when handling this compound.
- Storage : Store in a cool, dry place away from direct sunlight.
- Disposal : Follow local regulations for disposal of hazardous chemicals.
Future Directions
Research on triethylpropylammonium iodide continues to explore its applications in organic synthesis, catalysis, and material science. Investigating novel derivatives and optimizing its use as a phase-transfer catalyst could lead to further advancements.
properties
IUPAC Name |
triethyl(propyl)azanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N.HI/c1-5-9-10(6-2,7-3)8-4;/h5-9H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXZHUCDBUOSJO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CC)(CC)CC.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884041 | |
Record name | 1-Propanaminium, N,N,N-triethyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanaminium, N,N,N-triethyl-, iodide | |
CAS RN |
4186-67-8 | |
Record name | 1-Propanaminium, N,N,N-triethyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4186-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanaminium, N,N,N-triethyl-, iodide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004186678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanaminium, N,N,N-triethyl-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanaminium, N,N,N-triethyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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